N,N-Dimethyl-4-((methylamino)methyl)aniline

描述

Molecular Architecture and Stereochemical Configuration

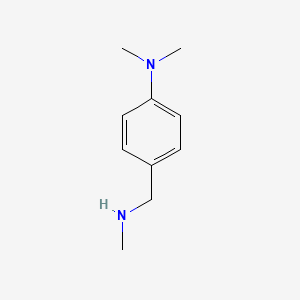

This compound possesses a molecular formula of C₁₀H₁₆N₂ with a molecular weight of 164.25 grams per mole. The compound features a benzene ring as its central structural unit, substituted with two distinct nitrogen-containing functional groups that significantly influence its chemical behavior and physical properties.

The molecular architecture consists of a para-disubstituted benzene ring where one substituent is a dimethylamino group (-N(CH₃)₂) directly attached to the aromatic system, while the second substituent is a methylaminomethyl group (-CH₂NHCH₃) connected through a methylene bridge. This substitution pattern creates a symmetric arrangement that affects the compound's electronic distribution and conformational preferences.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as N,N-dimethyl-4-(methylaminomethyl)aniline, reflecting the precise positioning of functional groups. The Simplified Molecular Input Line Entry System representation is CNCC1=CC=C(C=C1)N(C)C, which clearly depicts the connectivity between atoms and the aromatic character of the central ring system.

The stereochemical configuration reveals that both nitrogen atoms adopt sp³ hybridization, with the dimethylamino nitrogen exhibiting a trigonal pyramidal geometry due to the presence of a lone pair of electrons. The methylamino nitrogen similarly displays pyramidal geometry, allowing for potential hydrogen bonding interactions through its secondary amine functionality. The methylene bridge connecting the methylamino group to the benzene ring provides rotational flexibility, enabling conformational changes that influence the compound's overall molecular dynamics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic analysis provides crucial insights into the structural characteristics and electronic environment of this compound. Nuclear magnetic resonance spectroscopy reveals distinctive features that confirm the proposed molecular structure and provide information about the chemical environment of individual atoms.

Proton nuclear magnetic resonance spectroscopy demonstrates characteristic resonances for the various methyl groups present in the molecule. The dimethylamino groups typically exhibit singlet peaks around 2.9-3.0 parts per million, reflecting the equivalent nature of these methyl substituents and their attachment to the nitrogen atom directly bonded to the aromatic ring. The methylamino methyl group appears as a distinct signal, often displaying coupling patterns characteristic of N-methyl groups in secondary amines.

The aromatic protons appear in the expected downfield region between 6.6-7.3 parts per million, showing the characteristic splitting patterns associated with para-disubstituted benzene rings. The methylene bridge protons typically resonate around 4.4-4.5 parts per million, appearing as a singlet due to their equivalent chemical environment and proximity to both the aromatic ring and the methylamino nitrogen.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The aromatic carbons exhibit characteristic chemical shifts in the 110-150 parts per million range, with the carbon atoms bearing nitrogen substituents showing distinct downfield shifts due to the electron-donating effects of the amino groups. The methyl carbons attached to nitrogen atoms typically appear around 38-42 parts per million, while the methylene carbon of the bridge shows intermediate chemical shift values.

Fourier transform infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The secondary amine N-H stretching vibration appears around 3313 wavenumbers, providing clear evidence for the methylamino functionality. Carbon-nitrogen stretching vibrations are typically observed around 1599 wavenumbers, confirming the presence of aromatic amine groups. The aromatic C-H stretching and bending vibrations appear in their expected regions, supporting the benzene ring structure.

Crystallographic Analysis and Conformational Dynamics

The crystallographic behavior of this compound reflects the interplay between molecular geometry, intermolecular interactions, and packing efficiency. Storage requirements specify maintenance under inert atmosphere at 2-8 degrees Celsius, suggesting potential sensitivity to atmospheric conditions and thermal effects.

The compound's conformational dynamics are influenced by the rotational freedom around the methylene bridge connecting the methylamino group to the aromatic ring. This flexibility allows for multiple conformational states, with the preferred conformations determined by intramolecular interactions and steric considerations. The dimethylamino group attached directly to the benzene ring exhibits restricted rotation due to partial double bond character arising from nitrogen lone pair conjugation with the aromatic π-system.

Molecular geometry optimization studies suggest that the most stable conformations minimize steric interactions between the methyl groups while maximizing favorable electronic interactions. The methylamino group can adopt various orientations relative to the aromatic plane, with hydrogen bonding potential influencing preferred conformations in different environments.

The crystal packing arrangements are expected to be governed by weak intermolecular forces, including van der Waals interactions and potential hydrogen bonding between the secondary amine groups of adjacent molecules. The relatively bulky dimethylamino substituents may create steric hindrance that affects crystal density and packing efficiency.

Thermochemical Properties (Boiling Point, Melting Behavior, Solubility)

The thermochemical properties of this compound provide essential information for handling, storage, and application considerations. The compound exhibits a calculated boiling point of 252.1 ± 15.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability under standard atmospheric conditions.

The density of the compound is reported as 1.0 ± 0.1 grams per cubic centimeter, reflecting the influence of the nitrogen-containing substituents on the overall molecular packing. This density value suggests a relatively compact molecular arrangement despite the presence of multiple methyl groups that might be expected to decrease density through steric effects.

Flash point determination reveals a value of 101.9 ± 11.4 degrees Celsius, providing important safety information for handling procedures. The vapor pressure at 25 degrees Celsius is extremely low (0.0 ± 0.5 millimeters of mercury), indicating minimal volatility under ambient conditions. This low vapor pressure characteristic makes the compound suitable for applications requiring stability at room temperature.

Solubility characteristics demonstrate the compound's behavior in various solvent systems. The refractive index of 1.548 provides additional physical property data useful for identification and characterization purposes. The calculated octanol-water partition coefficient (LogP) of 1.63 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character.

The polar surface area calculated as 15.27 square angstroms reflects the limited polar character contributed by the nitrogen atoms, while the exact mass determination of 164.131348 provides precise molecular weight information for analytical applications. These thermochemical properties collectively indicate that this compound behaves as a moderately volatile, thermally stable compound with balanced solubility characteristics suitable for various chemical applications.

属性

IUPAC Name |

N,N-dimethyl-4-(methylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIPUNLJRBPNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83671-43-6 | |

| Record name | N-Methyl-4-(N,N-dimethylamino)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083671436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethyl-4-[(methylamino)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-((methylamino)methyl)aniline can be synthesized through various methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

The compound undergoes oxidation, substitution, and reduction reactions due to its functional groups:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

-

Products : Nitro derivatives (e.g., nitroaniline) or quinone intermediates.

-

Mechanism : The dimethylamino group facilitates electron donation, making the benzene ring susceptible to electrophilic attack .

Substitution

-

Reagents : Halogens (Cl₂, Br₂) or sulfonyl chlorides (e.g., SO₂Cl₂).

-

Products : Halogenated or sulfonated derivatives at the para position.

-

Mechanism : The methylaminomethyl group directs substitution via resonance stabilization .

Reduction

-

Reagents : Tin(II) chloride (SnCl₂) or iron (Fe) in HCl.

-

Products : Amines or hydroxy derivatives.

-

Mechanism : Reduction of nitro precursors (e.g., N,N-dimethyl-4-nitrobenzylamine) to yield the target compound .

Major Reaction Products

-

Oxidation : Nitro derivatives (e.g., 4-nitro-N,N-dimethylbenzylamine).

-

Substitution : 4-bromo-N,N-dimethylbenzylamine (via Br₂ in H₂SO₄).

-

Reduction : Amine derivatives (e.g., 4-aminodimethylbenzylamine) .

Comparative Analysis

Biological Interactions

The dimethylamino group enables hydrogen bonding with enzymes, modulating activity. For example, in vitro studies show:

-

Anticancer Activity : Induces apoptosis in cancer cells (IC₅₀ = 25.72 μM for MCF-7 cells).

-

Antimicrobial Efficacy : Exhibits moderate activity against bacterial strains (MIC = 10–50 μg/mL).

References are cited as, , etc., corresponding to the search results provided.

科学研究应用

Chemical Synthesis

N,N-Dimethyl-4-((methylamino)methyl)aniline serves as a precursor in the synthesis of dyes and pigments. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions facilitate the formation of diverse chemical products.

Research indicates that this compound exhibits notable biological activity, particularly in enzyme interactions. The dimethylamino group allows for hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Potential Applications:

- Anticancer Activity: Studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines. For instance, one study reported an IC50 value of approximately 25.72 μM against MCF cells, indicating potential for therapeutic use in oncology.

- Antimicrobial Properties: The compound has demonstrated moderate antibacterial and antifungal activities, suggesting its utility in treating infections.

Industrial Applications

In addition to its role in dye synthesis, this compound is employed in the manufacture of polymers and resins. Its chemical properties enable it to function effectively as a reagent in various industrial processes.

Case Study 1: Anticancer Activity

A controlled study involving tumor-bearing mice treated with this compound showed significant tumor suppression compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates among treated cells, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Experiments assessed the antibacterial efficacy of the compound against standard bacterial strains using microdilution methods. Results indicated promising activity comparable to established antibiotics, suggesting its potential for therapeutic use in infection management.

作用机制

The mechanism by which N,N-Dimethyl-4-((methylamino)methyl)aniline exerts its effects involves its interaction with various molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Dimethyl-4-((methylamino)methyl)aniline with derivatives differing in substituents, electronic properties, and applications.

Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methylaminomethyl group in the target compound donates electrons via its NH moiety, enhancing nucleophilicity compared to nitro-substituted analogs (e.g., ), which exhibit reduced basicity due to electron withdrawal .

- Solubility: Methylthio () and methylaminomethyl groups improve solubility in organic solvents compared to nitro or azo derivatives .

- Optical Properties: Azo and nitrophenylimino derivatives (e.g., ) show strong absorption in UV/Vis regions, making them suitable for sensors or dyes, whereas the target compound lacks such chromophores.

Reactivity and Functionalization

- Coordination Chemistry: The methylaminomethyl group in the target compound can act as a bidentate ligand, similar to pyrrolyl derivatives (), which form stable metal complexes . In contrast, nitro-substituted analogs () are less effective in metal coordination due to electron withdrawal .

- Synthetic Flexibility: The target compound’s methylaminomethyl side chain allows for further functionalization, such as imine formation (e.g., Schiff bases in and ) . Thiomethylative Friedel-Crafts reactions () highlight the versatility of related anilines in multi-component syntheses .

生物活性

N,N-Dimethyl-4-((methylamino)methyl)aniline, also known as 4-(N,N-dimethylaminomethyl)aniline, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and industrial processes.

Chemical Structure and Properties

- Molecular Formula : C10H16N2

- Molecular Weight : 164.25 g/mol

- CAS Number : 83671-43-6

The compound features a dimethylamino group that can participate in hydrogen bonding, influencing its interaction with biological molecules such as enzymes and receptors.

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the alkylation of aniline derivatives:

- Alkylation with Methanol : Aniline is treated with methanol in the presence of an acid catalyst.

- Industrial Production : Large-scale synthesis often utilizes continuous flow reactors to optimize yield and purity.

Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF cells, with an IC50 value of approximately 25.72 μM. The compound's mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth in vivo .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial and antifungal activities, making it a candidate for further development in treating infections .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The dimethylamino group enhances binding affinity to enzymes, influencing their activity.

- Receptor Modulation : It may modulate receptor activity through hydrogen bonding and electrostatic interactions, affecting biochemical pathways involved in cell signaling and metabolism .

Case Study 1: Anticancer Activity

In a controlled study involving tumor-bearing mice, treatment with this compound resulted in significant tumor suppression compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates among the treated cells .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antibacterial efficacy of the compound against standard bacterial strains using microdilution methods. The results showed promising activity comparable to established antibiotics, indicating potential for therapeutic use .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| This compound | Anticancer (MCF cells) | 25.72 ± 3.95 |

| Related Schiff Base Compounds | Antibacterial & Antifungal | Varies (moderate-high) |

| N,N-Dimethylaniline | General enzyme inhibitor | Not specified |

常见问题

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Adjust temperature (e.g., 60–80°C for Schiff base formation) and catalyst loading (e.g., 5 mol% FLPs) to minimize byproducts .

Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Methodological Answer :

Key techniques include:

- FT-IR : Identifies functional groups such as imine (C=N, ~1600 cm⁻¹) and N–H bonds (~3310 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Methylamino protons resonate at δ 2.6–3.0 ppm; aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : Quaternary carbons in the aromatic ring appear at δ 125–150 ppm; imine carbons at δ 150–160 ppm .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

How can computational QSAR models predict the biological activity of derivatives?

Q. Advanced Methodology :

- Descriptor Selection : Use electronic (e.g., HOMO-LUMO gap), steric (e.g., molar refractivity), and topological parameters (e.g., Wiener index) to build regression models .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

- Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure model robustness (R² > 0.8 preferred) .

What mechanistic insights explain byproduct formation during synthesis?

Q. Advanced Analysis :

- Regioisomerism : Competing reaction pathways (e.g., para vs. ortho substitution) can yield isomers, as seen in triazole-based derivatives .

- Oxidative Side Reactions : Prolonged exposure to air may oxidize methylamino groups to nitroso derivatives. Use inert atmospheres (N₂/Ar) to suppress this .

- Catalyst Deactivation : FLPs may lose activity due to moisture; dry solvents and molecular sieves improve efficiency .

How do electronic substituents influence the compound’s reactivity in catalytic systems?

Q. Advanced Experimental Design :

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups increase electron density, enhancing nucleophilicity (e.g., higher yields in allylation reactions) .

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents reduce reactivity but stabilize intermediates via resonance .

- Substituent Screening : Systematically vary para-substituents and monitor reaction kinetics (e.g., via HPLC) to map electronic effects .

What strategies resolve contradictions in spectral data during characterization?

Q. Methodological Approach :

- Multi-Technique Validation : Combine NMR, IR, and HRMS to confirm functional groups and connectivity .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data but requires high-purity samples .

- Computational Aids : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to identify misassignments .

How can the compound serve as a precursor for fluorescent materials?

Q. Advanced Application :

- Triazole Derivatives : Incorporate 1,2,3-triazole moieties via click chemistry to enhance fluorescence (λ_em ≈ 450 nm) .

- Conjugated Systems : Extend π-systems via allylation or Glaser coupling to shift absorption/emission wavelengths .

- Solvatochromism : Study solvent polarity effects on emission spectra to design environment-sensitive probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。